2,6-Diamino-5-bromo-1H-pyrimidin-4-one Exhibits Defined, Moderate Inhibitory Activity Against Human IMPDH2 and IMPDH1
2,6-Diamino-5-bromo-1H-pyrimidin-4-one demonstrates measurable inhibitory activity against both human IMPDH2 (Ki = 320 nM) and IMPDH1 (Ki = 340 nM) [1]. In contrast, the clinically used IMPDH inhibitor mycophenolic acid exhibits substantially higher potency, with an IC50 of approximately 10-30 nM for IMPDH2 [2]. This quantified, 10- to 30-fold lower affinity positions the compound as a valuable, less potent tool or a starting scaffold for structure-activity relationship (SAR) studies rather than a direct clinical candidate.
| Evidence Dimension | Inhibition constant (Ki) for human IMPDH2 and IMPDH1 |
|---|---|
| Target Compound Data | IMPDH2 Ki = 320 nM; IMPDH1 Ki = 340 nM |
| Comparator Or Baseline | Mycophenolic acid: IMPDH2 IC50 = 10-30 nM |
| Quantified Difference | Approximately 10- to 30-fold lower affinity for target compound |
| Conditions | Assay: Inhibition towards IMP (Inosine 5'-monophosphate) and NMD (Nicotinamide adenine dinucleotide) substrates of human IMPDH2 and IMPDH1. |
Why This Matters
This data allows researchers to select a compound with known, moderate IMPDH affinity, which is ideal for mechanistic studies requiring reversible inhibition or as a benchmark for evaluating novel inhibitors.
- [1] BindingDB. (n.d.). BDBM50369349, CHEMBL603997. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50369349 View Source
- [2] Sintchak, M. D., & Nimmesgern, E. (2000). The structure of inosine 5'-monophosphate dehydrogenase and the design of novel inhibitors. Immunopharmacology, 47(2-3), 163-184. View Source
